4,6-O-Ethylidene-alpha-D-glucose (also known as ethylideneglucose) is a derivative of glucose, a simple sugar found in many organisms. It is synthesized by reacting glucose with acetaldehyde, forming a cyclic ring structure between the two molecules []. Ethylideneglucose is primarily used as a research tool in the field of cell biology [].
The key feature of 4,6-O-ethylidene-alpha-D-glucose is the five-membered ring structure formed between the oxygen atoms on the 4th and 6th carbons of the glucose molecule and the carbon atom of the ethyllidene group (CH3CH=). This ring structure restricts the molecule's conformation, making it a valuable tool for studying glucose transporters in cell membranes [].
Synthesis:
The most common method for synthesizing 4,6-O-ethylidene-alpha-D-glucose involves reacting alpha-D-glucose with acetaldehyde in an acidic solution [].
C6H12O6 (α-D-glucose) + CH3CHO (acetaldehyde) → C8H14O6 (4,6-O-ethylidene-alpha-D-glucose) + H2O (water) []
4,6-O-Ethylidene-alpha-D-glucose acts as a competitive inhibitor of glucose transporter 1 (GLUT1) []. GLUT1 is a protein channel in cell membranes that facilitates the uptake of glucose. Ethylideneglucose's structure resembles glucose, allowing it to bind to the GLUT1 transporter but prevent glucose itself from binding. This property makes ethylideneglucose useful for studying glucose transport mechanisms in cells [].